7-(Trifluoromethyl)benzo[d]isothiazole

HDAC7 Epigenetics Oncology

7-(Trifluoromethyl)benzo[d]isothiazole (CAS 1783747-88-5) is a privileged 7-CF3-substituted benzoisothiazole scaffold, the least commercially accessible positional isomer compared to its 5- and 6-CF3 congeners. This specific substitution pattern is critical for structure-activity relationship (SAR) studies, as the 7-CF3 group uniquely modulates electronic distribution, steric accessibility, and metabolic stability of the isothiazole core. • Positional isomer with distinct electronic & steric properties vs. 5-CF3/6-CF3 analogs • Enables systematic evaluation of CF3 position effects on HDAC isoform selectivity • Metabolically inert CF3 eliminates CYP450-mediated hydroxylation site • Commercially available at 95% purity for reliable derivatization Procurement managers benefit from BenchChem's guaranteed supply continuity, mitigating the risk of project disruption due to the compound's limited commercial availability.

Molecular Formula C8H4F3NS
Molecular Weight 203.19 g/mol
Cat. No. B13007907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)benzo[d]isothiazole
Molecular FormulaC8H4F3NS
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)SN=C2
InChIInChI=1S/C8H4F3NS/c9-8(10,11)6-3-1-2-5-4-12-13-7(5)6/h1-4H
InChIKeyYDBYVRBQKSWEHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Trifluoromethyl)benzo[d]isothiazole: Structural and Differentiation Overview


7-(Trifluoromethyl)benzo[d]isothiazole (CAS 1783747-88-5; C₈H₄F₃NS; MW 203.19) is a heterocyclic compound comprising a benzene ring fused to an isothiazole moiety, with a trifluoromethyl substituent positioned at the 7-position of the fused ring system. The compound belongs to the benzo[d]isothiazole class, a privileged scaffold in medicinal chemistry and agrochemical discovery due to the presence of sulfur and nitrogen heteroatoms capable of diverse intermolecular interactions [1]. The 7-CF₃ substitution pattern represents a specific positional isomer within the trifluoromethyl-benzoisothiazole family, distinct from the 5-CF₃ and 6-CF₃ congeners, with position-dependent effects on electronic distribution, steric accessibility, and molecular recognition properties [2].

1
Positional isomer probe Defined 7-CF₃ benzo[d]isothiazole for SAR studies where substitution position impacts target engagement and electronic distribution.
2
Scaffold for library synthesis Electron-deficient heterocyclic building block supporting regioselective functionalization in medicinal and agrochemical discovery.
3
Specialized sourcing context Least commercially accessible trifluoromethyl-benzoisothiazole isomer; supports projects requiring explicit 7-position substitution.

Positional Isomer Specificity in SAR-Driven Programs


The substitution pattern of the trifluoromethyl group on the benzo[d]isothiazole scaffold dictates non-interchangeable physicochemical and biological properties. Positional isomers—7-CF₃ versus 5-CF₃ versus 6-CF₃—exhibit distinct electronic distributions due to differential resonance and inductive effects transmitted through the fused heteroaromatic system, resulting in measurable divergences in target engagement, metabolic stability, and synthetic tractability [1]. The 7-position places the strongly electron-withdrawing CF₃ group in proximity to the isothiazole nitrogen-sulfur pair, altering the pKa of adjacent functionalities, modulating hydrogen-bonding capacity, and imposing unique steric constraints that influence molecular recognition at biological targets. Generic procurement of 'a trifluoromethyl-benzoisothiazole' without positional specification introduces uncontrolled variables into structure-activity relationship (SAR) studies, potentially invalidating reproducibility and confounding hit-to-lead optimization. The 7-CF₃ derivative is the least commercially accessible isomer among its 5- and 6-substituted counterparts, making informed sourcing decisions critical for project continuity .

Isomer mismatch
5-CF₃ and 6-CF₃ positional isomers differ in electronic distribution and target recognition; results may not transfer between regioisomers.
Scaffold shift
Non-fluorinated or chloro-substituted benzo[d]isothiazole analogs exhibit different lipophilicity and metabolic stability profiles, altering SAR interpretation.
Availability gap
Generic sourcing of a trifluoromethyl-benzoisothiazole without positional verification may introduce the more common 5-CF₃ isomer, disrupting project continuity.

Quantitative Differentiation Evidence


HDAC7 Inhibitory Activity vs. Non-Fluorinated Scaffold

The 7-(trifluoromethyl)benzo[d]isothiazole scaffold demonstrates measurable but weak inhibitory activity against recombinant human histone deacetylase 7 (HDAC7), with an IC₅₀ of 5.00 × 10⁴ nM (50 μM) in a fluorogenic assay using Boc-L-Lys(ε-trifluoroacetyl)-AMC as substrate [1]. This represents a >178,000-fold difference in potency compared to optimized benzo[d]isothiazole-based HDAC1 inhibitors within the same chemotype class, which achieve sub-nanomolar IC₅₀ values (e.g., 0.280 nM) [2]. The data establish that while the 7-CF₃ substitution alone does not confer potent HDAC inhibition, the scaffold retains target engagement capacity and can serve as a starting point for further optimization through appropriate derivatization.

HDAC7 inhibitory activity
Class-level
IC₅₀ 5.00 × 10⁴ nM vs. 0.280 nM for optimized chemotype
Reported scaffold baseline; supports target engagement context for SAR optimization.
Fluorogenic assay; recombinant human HDAC7.
HDAC7 Epigenetics Oncology

Electron-Withdrawing Effect: 7-CF₃ vs. Non-Fluorinated Core

The trifluoromethyl group at the 7-position exerts a predictable and quantifiable electron-withdrawing effect on the benzo[d]isothiazole π-system. Using established substituent parameters, the CF₃ group has a Hammett σₘ value of +0.43 (meta) and σₚ value of +0.54 (para), indicating substantial electron withdrawal through both inductive and resonance mechanisms [1]. This contrasts with the unsubstituted benzo[d]isothiazole core (σ = 0) and with chloro-substituted analogs (7-Cl σₘ = +0.37; 4,7-diCl cumulative effect). The 7-CF₃ substitution pattern specifically influences the electron density at the adjacent positions of the fused ring, as demonstrated by visible spectral shifts in azo dye derivatives derived from 3-amino-7-trifluoromethyl-2,1-benzoisothiazole precursors relative to 7-chloro and 5-trifluoromethyl congeners [2].

Electron-withdrawing effect
Class-level
σₘ = +0.43; Δσ ≈ +0.06 vs. 7-Cl
Quantifiable electronic modulation; informs synthetic route and metabolic prediction.
Hammett substituent constants.
Electronic Effects Hammett Constants Reactivity

Metabolic Stability: 7-CF₃ vs. Unsubstituted Scaffold

The trifluoromethyl group at the 7-position confers enhanced resistance to cytochrome P450-mediated oxidative metabolism compared to the unsubstituted benzo[d]isothiazole core. The CF₃ moiety is metabolically inert under typical Phase I oxidative conditions due to the exceptional strength of the C-F bond (bond dissociation energy ~130 kcal/mol versus ~100 kcal/mol for C-H) and the absence of labile hydrogen atoms at the substitution site [1]. This contrasts with the unsubstituted benzo[d]isothiazole, which bears hydrogen at the 7-position susceptible to CYP-mediated hydroxylation. The metabolic stability conferred by the 7-CF₃ substitution aligns with the established principle that strategic fluorination reduces oxidative clearance in drug candidates, a factor demonstrated in the benzo[d]isothiazole series where trifluoromethyl-containing derivatives exhibited favorable in vivo drug metabolism and pharmacokinetic profiles with minimal systemic absorption in rodent models [2].

Metabolic stability
Class-level
ΔBDE ≈ +30 kcal/mol vs. C-H bond at 7-position
Metabolically inert C-F bond may support reduced oxidative clearance context.
Inferred from bond energetics and class-level SAR.
Metabolic Stability CYP450 Drug Metabolism

Synthetic Accessibility: 7-CF₃ vs. 5-CF₃ and 6-CF₃ Isomers

The 7-(trifluoromethyl)benzo[d]isothiazole scaffold is synthetically distinguished from its 5- and 6-CF₃ positional isomers by the requisite precursor functionalization pattern. The synthesis of 7-trifluoromethyl derivatives of 3-amino-2,1-benzoisothiazole, as documented by Gray and Waring (1980), employs 2-amino-4-trifluoromethylbenzenethiol or related ortho-amino thiophenol precursors bearing pre-installed CF₃ groups at the position corresponding to the 7-site of the fused system [1]. This contrasts with the 5-CF₃ and 6-CF₃ isomers, which require distinct starting materials and may proceed via alternative cyclization pathways with differing yields and purification profiles. Notably, the 7-CF₃ derivative is the least commercially prevalent among the three positional isomers, with limited vendor availability (e.g., AKSci Cat. 8904DZ, 95% purity) compared to the more widely distributed 5-CF₃ and 6-CF₃ analogs .

Synthetic accessibility
Head-to-head
Least commercially accessible isomer; requires 7-position pre-functionalized precursor
Procurement context may require custom synthesis or specialized vendor sourcing.
Vendor catalog and literature survey, 1980–2025.
Synthetic Chemistry Regioselectivity Building Block

Bioisosteric Replacement: 7-CF₃ as Phenyl Bioisostere

The 7-(trifluoromethyl)benzo[d]isothiazole scaffold functions as a conformationally constrained bioisostere for ortho-substituted phenyl rings bearing electron-withdrawing groups, offering differentiated lipophilicity relative to chloro and nitro analogs. The trifluoromethyl group contributes a Hansch π value of +0.88 to molecular lipophilicity, compared to +0.71 for chlorine and -0.28 for nitro [1]. This increased lipophilicity translates to enhanced passive membrane permeability while maintaining strong electron-withdrawing character. Patent literature demonstrates the utility of 7-trifluoromethyl-substituted benzothiazole and benzoisothiazole derivatives in agrochemical applications where the CF₃ group confers fungicidal, bactericidal, and insecticidal properties, with the 7-position specifically claimed in poly-substituted benzothiazole compositions [2].

Bioisosteric lipophilicity
Class-level
Hansch π = +0.88; Δπ +0.17 vs. Cl
Supports lipophilicity tuning for permeability profiling in lead optimization.
Octanol-water partition parameter set.
Bioisosterism Lipophilicity Medicinal Chemistry

Application Scenarios for 7-(Trifluoromethyl)benzo[d]isothiazole


SAR: Position-Dependent HDAC Inhibition

The 7-(trifluoromethyl)benzo[d]isothiazole scaffold provides a defined starting point for investigating the influence of the 7-CF₃ substitution pattern on histone deacetylase (HDAC) inhibition. With a baseline HDAC7 IC₅₀ of 50 μM, this compound enables systematic evaluation of how additional functionalization at the 3-amino position or heterocyclic core modulates potency against class I and II HDAC isoforms. The scaffold is particularly suited for programs seeking to differentiate isoform selectivity through positional variation of the CF₃ group, given the documented divergence in activity between 5-, 6-, and 7-substituted analogs [1]. Researchers requiring a 7-CF₃ isomer with defined electronic properties and moderate HDAC7 engagement can utilize this compound as a reference point for comparative SAR studies [2].

Metabolic Stability Optimization

The 7-(trifluoromethyl)benzo[d]isothiazole scaffold is appropriate for medicinal chemistry programs where metabolic stabilization of the benzoisothiazole core is a primary objective. The metabolically inert CF₃ group at the 7-position eliminates a potential site of CYP450-mediated hydroxylation, offering predictable protection against oxidative metabolism. This property aligns with the favorable in vivo drug metabolism and pharmacokinetic profile observed for trifluoromethyl-containing benzo[d]isothiazole derivatives in rodent models [3]. The scaffold is particularly relevant for lead series targeting gastrointestinal or other localized indications where minimal systemic absorption and extended local residence time are desirable, as demonstrated by the TRPM5 agonist series where CF₃-containing benzo[d]isothiazoles achieved ideal pharmacokinetic properties for local intestinal action [3].

Building Block for Heterocyclic Library Synthesis

The 7-(trifluoromethyl)benzo[d]isothiazole serves as a valuable building block for constructing libraries of electron-deficient heterocyclic compounds. The CF₃ group at the 7-position imparts strong electron-withdrawing character (σₘ = +0.43, σₚ = +0.54) that modulates the reactivity of the isothiazole nitrogen and adjacent positions, enabling regioselective functionalization via electrophilic or nucleophilic pathways [4]. The compound is commercially available at 95% purity (AKSci Cat. 8904DZ), providing a defined starting material for derivative synthesis . This scaffold is particularly suited for agrochemical discovery programs seeking fungicidal or insecticidal candidates, as documented in patent literature claiming 7-trifluoromethyl-substituted benzothiazole derivatives with broad-spectrum pesticidal activity [5].

Bioisosteric Replacement of Phenyl Moieties

The 7-(trifluoromethyl)benzo[d]isothiazole scaffold is indicated for bioisosteric replacement strategies targeting ortho-chloro- or ortho-nitro-substituted phenyl rings in advanced lead compounds. With a lipophilicity contribution (Hansch π = +0.88) exceeding that of chlorine (π = +0.71) while maintaining comparable electron-withdrawing capacity, the 7-CF₃ substitution pattern enables fine-tuning of physicochemical properties without disrupting key pharmacophoric interactions [6]. The fused bicyclic framework additionally introduces conformational constraint that may enhance target selectivity and reduce entropic penalties upon binding. This application is most appropriate for programs where increased passive permeability is desired without introducing metabolic liabilities associated with chloroaromatic systems.

Application
Selection Property
Validation Focus
Position-dependent HDAC SAR
7-CF₃ positional isomer identity
Isoform-selectivity assay context; target engagement at HDAC7
Metabolic stability optimization
Electron-withdrawing CF₃ at oxidation-susceptible site
CYP450-mediated metabolism endpoint review
Heterocyclic library synthesis
Electron-deficient fused isothiazole core
Regioselective functionalization and purity profile
Bioisosteric replacement of phenyl moieties
Conformationally constrained CF₃-heterocycle
Lipophilicity and permeability context review

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